Enhanced Lipophilicity vs. Parent N-Benzylideneaniline
Incorporation of the para-pyrrolidine substituent increases the computed partition coefficient (LogP) by 0.67 units compared to the unsubstituted parent Schiff base, N-benzylideneaniline. This indicates a quantifiable gain in lipophilicity, which can be critical for membrane permeability in cell-based assays. [1]
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.10 |
| Comparator Or Baseline | N-Benzylideneaniline (CAS 538-51-2), LogP 3.44 |
| Quantified Difference | ΔLogP = +0.66 |
| Conditions | Computed values from chemical structure databases. |
Why This Matters
A difference of >0.5 logP units typically translates to a measurable alteration in membrane partitioning, making the target compound a preferred choice for research applications where higher lipophilicity is desired.
- [1] Molbase. N-Benzylideneaniline. https://qiye.molbase.cn/ (accessed 2026-05-04). View Source
